molecular formula C18H15N5O4 B11089604 Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide

Isonicotinic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide

Cat. No.: B11089604
M. Wt: 365.3 g/mol
InChI Key: ASISQUIWHPDOHB-KEBDBYFISA-N
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Description

Isonicotinic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position, a hydrazide linkage, and a benzylidene-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide typically involves the condensation of isonicotinic acid hydrazide with a suitable benzylidene-pyrimidine derivative. The reaction is usually carried out in the presence of a catalyst under reflux conditions. The reaction conditions may vary depending on the specific reagents and solvents used, but common conditions include heating the reaction mixture at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, isonicotinic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and coordination complexes.

Biology

In biological research, this compound is investigated for its potential antimicrobial and antiviral properties. Studies have shown that derivatives of isonicotinic acid hydrazide exhibit activity against a range of bacterial and viral pathogens, making them promising candidates for the development of new therapeutic agents .

Medicine

In medicine, the compound is explored for its potential use in the treatment of diseases such as tuberculosis. Isonicotinic acid hydrazide derivatives, including isoniazid, are well-known for their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Industry

In the industrial sector, the compound is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and other functional materials with applications in catalysis, gas storage, and separation technologies .

Mechanism of Action

The mechanism of action of isonicotinic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in pathogens, leading to their death or growth inhibition. The exact molecular targets and pathways can vary depending on the specific biological system and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid N’-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide is unique due to its specific structural features, such as the benzylidene-pyrimidine moiety and the hydrazide linkage. These structural elements confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(E)-(1-benzyl-6-hydroxy-2,4-dioxopyrimidin-5-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C18H15N5O4/c24-15(13-6-8-19-9-7-13)22-20-10-14-16(25)21-18(27)23(17(14)26)11-12-4-2-1-3-5-12/h1-10,26H,11H2,(H,22,24)(H,21,25,27)/b20-10+

InChI Key

ASISQUIWHPDOHB-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)/C=N/NC(=O)C3=CC=NC=C3)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NNC(=O)C3=CC=NC=C3)O

solubility

53.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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